![molecular formula C10H10N2O2 B13094034 Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B13094034.png)
Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol, followed by refluxing for several hours . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反应分析
Types of Reactions
Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate: Another heterocyclic compound with a similar structure but different substitution pattern.
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Differing in the position of the nitrogen atom in the pyridine ring.
Uniqueness
Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
methyl 4-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-6-7-3-4-11-8(7)5-12-9(6)10(13)14-2/h3-5,11H,1-2H3 |
InChI 键 |
AZLZRRNVBDQPMV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CNC2=CN=C1C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


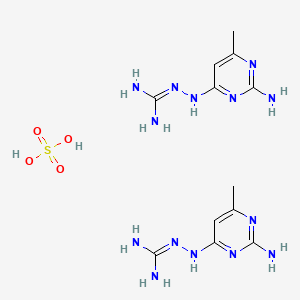
![3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093961.png)


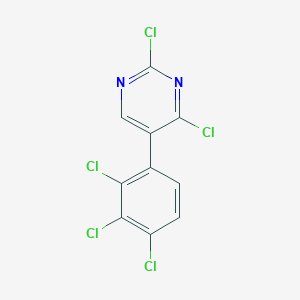
![Pyrrolo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13094001.png)
![N-((3',4',5',6-Tetrafluoro-[1,1'-biphenyl]-3-YL)methyl)propan-2-amine](/img/structure/B13094006.png)
![Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13094007.png)
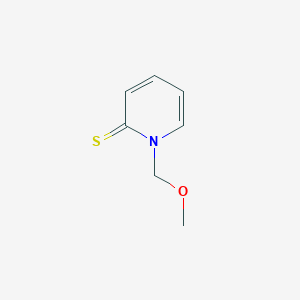
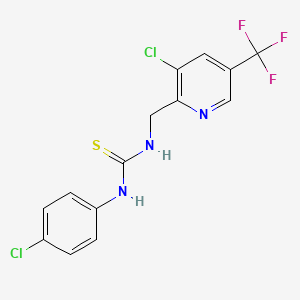
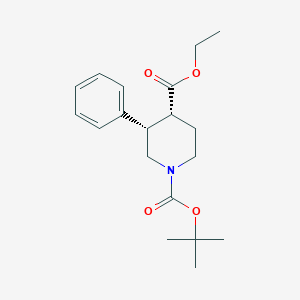
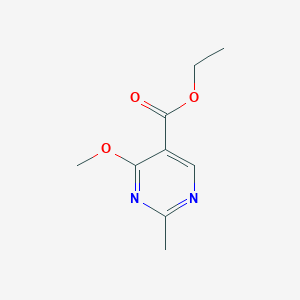
![ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B13094038.png)
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride](/img/structure/B13094057.png)
